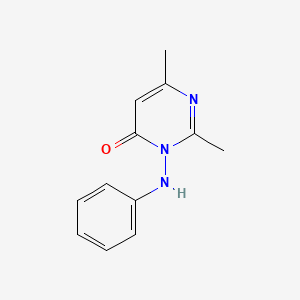
3-Anilino-2,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 2 and 6, a phenylamino group at position 3, and a keto group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2,6-dimethyl-3-(phenylamino)pyrimidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenylamino group and the keto group can facilitate binding to active sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyrimidin-4-one: Lacks the phenylamino group, resulting in different chemical and biological properties.
3-Phenylaminopyrimidin-4-one: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.
2,6-Dimethyl-4-hydroxypyrimidine: The keto group is replaced by a hydroxyl group, altering its chemical behavior.
Uniqueness
2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both methyl groups and the phenylamino group distinguishes it from other pyrimidine derivatives, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89544-94-5 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-anilino-2,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O/c1-9-8-12(16)15(10(2)13-9)14-11-6-4-3-5-7-11/h3-8,14H,1-2H3 |
Clave InChI |
JGAGHIMGOJTFBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















